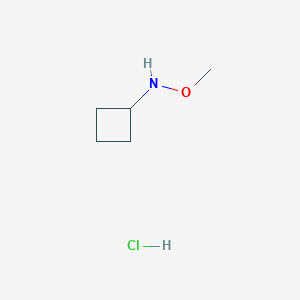
N-Methoxycyclobutanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxycyclobutanamine hydrochloride is a chemical compound with the CAS Number: 2361634-91-3 . It has a molecular weight of 137.61 and its IUPAC name is N-cyclobutyl-O-methylhydroxylamine hydrochloride . It is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for N-Methoxycyclobutanamine hydrochloride is 1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-Methoxycyclobutanamine hydrochloride is a powder . It has a molecular weight of 137.61 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Agricultural Applications
Specific Scientific Field
Agricultural Chemistry
Summary
N-Methoxycyclobutanamine hydrochloride has found applications in agriculture, particularly in plant protection. It has been used since the 1990s to combat plant pathogenic bacteria that cause decay and harm agricultural crops during both the growing season and postharvest phase .
Methods of Application
Researchers apply N-Methoxycyclobutanamine hydrochloride to plants as a protective agent. It acts against bacterial pathogens, preventing their growth and minimizing crop damage. The compound can be sprayed directly onto plants or incorporated into soil treatments.
Results and Outcomes
Studies have shown that N-Methoxycyclobutanamine hydrochloride effectively reduces bacterial infections in crops. Quantitative data demonstrate decreased disease incidence and improved crop yield. Researchers have observed enhanced plant health and reduced losses due to bacterial decay .
Biomedical Research
Specific Scientific Field
Biomedical Sciences
Summary
In biomedical research, N-Methoxycyclobutanamine hydrochloride is investigated for its potential therapeutic applications. Researchers explore its effects on cellular processes, including cell signaling, metabolism, and gene expression.
Methods of Application
Laboratory experiments involve treating cell cultures or animal models with N-Methoxycyclobutanamine hydrochloride. Researchers analyze its impact on specific pathways, such as oxidative stress response or inflammation.
Results and Outcomes
Preliminary findings suggest that N-Methoxycyclobutanamine hydrochloride modulates cellular responses. It may have antioxidant properties and could play a role in disease prevention or treatment. Further studies are needed to validate these effects .
Organic Synthesis
Specific Scientific Field
Organic Chemistry
Summary
N-Methoxycyclobutanamine hydrochloride serves as a building block in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying existing structures.
Methods of Application
Chemists incorporate N-Methoxycyclobutanamine hydrochloride into reaction sequences. It participates in reactions such as amidation, acylation, or cyclization. The resulting compounds can have diverse applications, from pharmaceuticals to materials science.
Results and Outcomes
By utilizing N-Methoxycyclobutanamine hydrochloride, researchers can access novel compounds with tailored properties. These synthesized molecules contribute to drug discovery and material design .
These are just three of the six applications. If you’d like to explore additional fields, feel free to ask
Safety And Hazards
The safety information for N-Methoxycyclobutanamine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-methoxycyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEYMFBGJGVXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxycyclobutanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
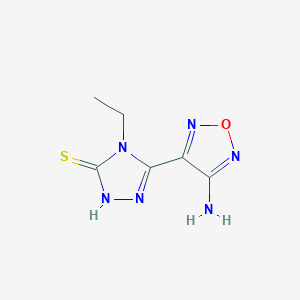
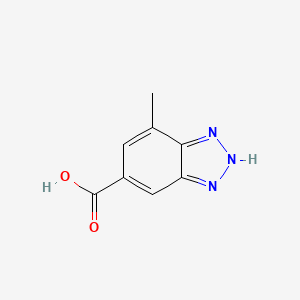
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
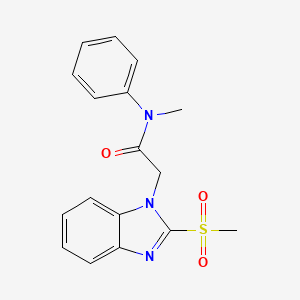
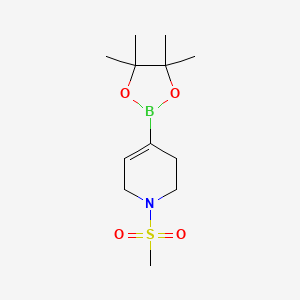
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
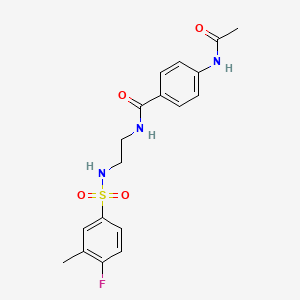
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)